molecular formula C24H22N4O4S2 B2929075 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide CAS No. 681435-93-8

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide

Cat. No. B2929075
CAS RN: 681435-93-8
M. Wt: 494.58
InChI Key: SFIWEAHHOUKMOI-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C24H22N4O4S2 and its molecular weight is 494.58. The purity is usually 95%.
BenchChem offers high-quality N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds related to N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide have been studied for their antimicrobial activities. For instance, derivatives of thieno[2,3-b]pyridine showed in vitro antimicrobial activities, indicating potential for developing new antimicrobial agents (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

Cancer Research

Some related compounds have shown promise in cancer research. N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with structural similarities, is an orally active histone deacetylase inhibitor, displaying significant antitumor activity and has entered clinical trials (Zhou et al., 2008).

Molecular Docking and Screening

Novel pyridine derivatives have been prepared and subjected to molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. This suggests their potential application in drug design and molecular studies (Flefel et al., 2018).

Synthesis of Heterocyclic Compounds

The synthesis of N-10-methyl-4-thiofolic acid and related compounds indicates the potential of such chemical structures in the synthesis of heterocyclic compounds with potential biological activities (Elliott, Temple, Frye, & Nontgomery, 1975).

COVID-19 Drug Research

Research on N-(phenylsulfonyl)acetamide derivatives, which are structurally related, has been conducted in the context of COVID-19, revealing their potential as therapeutic agents (Fahim & Ismael, 2021).

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S2/c1-16(29)28-13-12-20-21(14-25)24(33-22(20)15-28)26-23(30)17-8-10-19(11-9-17)34(31,32)27(2)18-6-4-3-5-7-18/h3-11H,12-13,15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIWEAHHOUKMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.